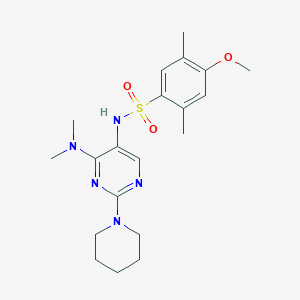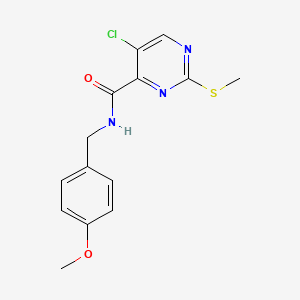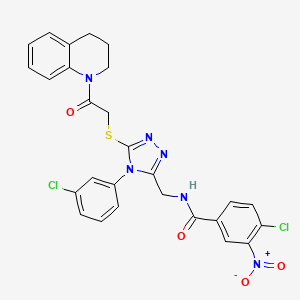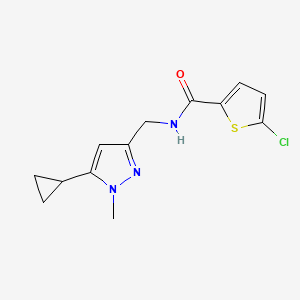
2-Fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde is a chemical compound with a molecular weight of 292.13 . It is a liquid-oil at ambient temperature . The compound is versatile and has vast scientific applications, ranging from drug synthesis to material science.
Molecular Structure Analysis
The InChI code for this compound is1S/C10H4F8O/c11-7-2-1-6 (3-5 (7)4-19)8 (12,9 (13,14)15)10 (16,17)18/h1-4H . This indicates that the compound has a benzaldehyde group (C6H5CHO) with a fluoro group (F) and a heptafluoropropan-2-yl group (C3HF7) attached to it. Physical And Chemical Properties Analysis
This compound is a liquid-oil at ambient temperature . It has a molecular weight of 292.13 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Fluorinated benzaldehydes have been utilized in the synthesis of fluoro-substituted stilbenes, leading to the creation of fluorinated analogues of anticancer combretastatins. These compounds retain potent cell growth inhibitory properties, showcasing the importance of fluorinated compounds in developing new anticancer drugs (Lawrence et al., 2003).
Chemical Synthesis Techniques
Fluorinated compounds have also been employed in the development of novel chemical synthesis techniques. For example, ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes has been facilitated by using fluoro-containing directing groups, leading to diverse syntheses of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
Material Science Applications
In material science, the introduction of fluorinated moieties into polymers and other materials has been explored to modify their properties. For instance, the synthesis of polymerizable fluorinated surfactants for constructing stable nanostructured proton-conducting membranes showcases the role of fluorinated compounds in enhancing the functionality of materials (Wadekar et al., 2010).
Organic Chemistry and Catalysis
Fluorinated compounds have found applications in organic chemistry and catalysis, facilitating novel reactions such as Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes. This highlights the utility of fluorinated compounds in expanding the toolkit of organic synthesis (Chen & Sorensen, 2018).
Antimicrobial Research
Research into the synthesis of new fluorinated compounds for antimicrobial applications has also been reported. For example, fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial activity, indicating the potential of fluorinated compounds in developing new antimicrobial agents (Desai et al., 2013).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation or skin contact, and using protective gloves or eye protection .
Eigenschaften
IUPAC Name |
2-fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F8O/c11-7-2-1-6(3-5(7)4-19)8(12,9(13,14)15)10(16,17)18/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFJJGAKMALZDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)F)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2634393.png)




![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone](/img/structure/B2634405.png)
![2-(3-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2634406.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2634408.png)
![2-(1-benzylindol-3-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2634409.png)

